molecular formula C20H29N3O3 B6911931 N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B6911931
M. Wt: 359.5 g/mol
InChI Key: JWOSRUYRRDVJOB-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(2)14-23(16-8-11-21(3)12-9-16)19(24)10-13-22-17-6-4-5-7-18(17)26-20(22)25/h4-7,15-16H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSRUYRRDVJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCN(CC1)C)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Propanamide Moiety: The benzoxazole core is then reacted with a suitable propanamide derivative in the presence of coupling agents such as EDCI or DCC.

    Introduction of the Piperidine and Isobutyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

    Propanamide Derivatives: Compounds with the propanamide moiety and different side chains.

Uniqueness

N-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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